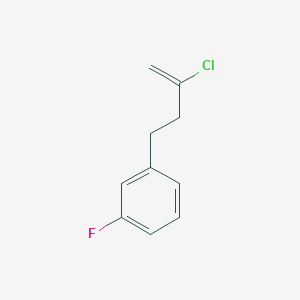

2-氯-4-(3-氟苯基)-1-丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

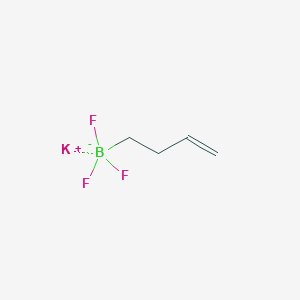

The synthesis of similar compounds, such as boronic acids and their derivatives, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . Borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .科学研究应用

Heck Reaction Applications: 一项研究突出了3-氟-3-丁烯-2-酮的用途,它在结构上与2-氯-4-(3-氟苯基)-1-丁烯相关,在 Heck 反应中发挥作用。这些反应是一种钯催化的偶联过程,在有机合成中非常有用,特别是在 Z-3-氟苯甲酮的形成中 (Patrick, Agboka, & Gorrell, 2008)。

Quantum Chemical Studies: 对类似氟苯基化合物的研究,如7-氯-9-(2'-氟苯基)-2,3-二氢喹啉-4-(1H)-酮,涉及量子化学研究以了解它们的分子几何结构和化学反应性。这些研究对于设计具有特定性质的材料至关重要 (Satheeshkumar et al., 2017)。

Electrochemical Synthesis: 有关相关氯苯氧基化合物的电氧化合成,如3-氯-2-氯甲基-4-(4-氯苯氧基)-1-丁烯,展示了电化学方法在创造功能多样的有机分子中的应用。这种方法在合成有机化学中具有重要意义 (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983)。

Polymerization Processes: 对氟苯基丁二烯的聚合研究,与2-氯-4-(3-氟苯基)-1-丁烯结构相关,为合成新型聚合物提供了见解。这些过程对于开发具有独特性质的新材料至关重要 (Hyun, Nishide, Tsuchida, & Yamada, 1988)。

Study of Steric Effects in Chemistry: 研究涉及连接到氟苯基化合物的三甲基硅基团,类似于2-氯-4-(3-氟苯基)-1-丁烯,有助于理解化学反应中的立体效应。这种知识在设计有机合成反应中至关重要 (Heiss, Marzi, Mongin, & Schlosser, 2007)。

未来方向

作用机制

Target of Action

The primary target of 2-Chloro-4-(3-fluorophenyl)-1-butene is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .

Pharmacokinetics

For instance, the compound’s use in mild and functional group tolerant reaction conditions suggests it may be stable under various physiological conditions .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .

Action Environment

The action of 2-Chloro-4-(3-fluorophenyl)-1-butene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of different functional groups and reaction conditions .

属性

IUPAC Name |

1-(3-chlorobut-3-enyl)-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSYYLAIUFTVIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641170 |

Source

|

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731773-04-9 |

Source

|

| Record name | 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)